molecular formula C11H14N4O2S2 B12803611 S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate CAS No. 52065-86-8

S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate

Cat. No.: B12803611
CAS No.: 52065-86-8
M. Wt: 298.4 g/mol
InChI Key: YNZVHRCPNYQLEI-UHFFFAOYSA-N
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Description

S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a sulfur-containing heterocyclic compound featuring a 1-methyltetrazole moiety linked to a 2,4,6-trimethylbenzenesulfonothioate group. The tetrazole ring (C$1$N$4$) is a nitrogen-rich aromatic system known for its metabolic stability and isosteric resemblance to carboxylic acids, making it valuable in medicinal chemistry .

Properties

CAS No.

52065-86-8

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

1-methyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole

InChI

InChI=1S/C11H14N4O2S2/c1-7-5-8(2)10(9(3)6-7)19(16,17)18-11-12-13-14-15(11)4/h5-6H,1-4H3

InChI Key

YNZVHRCPNYQLEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonothioate linkage. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfonothioate group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized into two groups: tetrazole derivatives and sulfonothioate/sulfonate compounds. Key comparisons are summarized below:

Tetrazole Derivatives

Mono-substituted Tetrazoles (e.g., S1–S4 from ): S1 (ethyl 4-(1H-tetrazol-1-yl) benzoate) lacks the methyl group at the tetrazole N1 position, reducing steric hindrance compared to the target compound. Antioxidant activity: S1–S4 exhibit moderate radical scavenging, with IC$_{50}$ values ranging from 50–120 μM in DPPH assays .

1,5-Disubstituted Tetrazoles (e.g., S5–S10 from ): S5 (aryl-substituted tetrazole) and S6 (ethyl acetate derivative) lack the sulfonothioate group but share the tetrazole core. Antioxidant activity: S10 (a disubstituted tetrazole-acetohydrazide hybrid) showed the highest radical scavenging activity (IC$_{50}$ = 28 μM), attributed to electron-donating substituents and enhanced resonance stabilization . The target compound’s sulfonothioate group may introduce thiophilic interactions, differentiating its reactivity from purely nitrogen-focused analogs.

Sulfonothioate/Sulfonate Compounds

2,4,6-Trimethylbenzenesulfonates: Sulfonate analogs (e.g., tosylates) are well-documented as leaving groups in organic synthesis. No direct biological data are available for sulfonothioates in the evidence, but sulfur’s role in glutathione-mediated antioxidant pathways suggests possible synergistic effects with the tetrazole moiety.

Thiazolylmethyl Sulfonothioates (from –4): Compounds like thiazol-5-ylmethyl carbamates (e.g., ) feature sulfur-containing heterocycles but lack the tetrazole ring. Their pharmacological profiles emphasize protease inhibition or antimicrobial activity, diverging from the antioxidant focus of tetrazoles .

Comparative Data Table

Compound Class Example Compound Key Features Antioxidant Activity (IC$_{50}$) Reference
Mono-substituted tetrazole S1 (Ethyl 4-(1H-tetrazol-1-yl) benzoate) No methyl/S-sulfonothioate 85 μM
1,5-Disubstituted tetrazole S10 (Acetohydrazide derivative) Electron-donating substituents 28 μM
Sulfonothioate target S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate Methyltetrazole + sulfonothioate Not reported N/A
Thiazolylmethyl carbamate Thiazol-5-ylmethyl carbamate () Thiazole + carbamate Antimicrobial focus

Key Findings

  • Structural Advantages: The target compound’s methyltetrazole group may confer greater metabolic stability than unmethylated analogs (e.g., S1), while the sulfonothioate group could enhance redox activity compared to sulfonates.
  • Antioxidant Potential: While direct data are absent, the high activity of S10 suggests that combining electron-rich substituents (e.g., methyl groups) with sulfur-based moieties could amplify radical scavenging.
  • Limitations: The absence of solubility or stability data for sulfonothioates in the evidence precludes a full pharmacokinetic comparison.

Notes

  • Antioxidant data are drawn exclusively from , which focuses on tetrazole derivatives.
  • Pharmacopeial compounds (–4) illustrate sulfur’s versatility but diverge functionally from the target compound.

Biological Activity

S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H14N4O2S2C_{11}H_{14}N_{4}O_{2}S_{2}, and it features a sulfonothioate group attached to a trimethylbenzene moiety and a tetraazolyl substituent. The structural characteristics contribute to its interaction with biological systems.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Cytotoxicity

Cytotoxicity assays conducted on human cell lines indicate that this compound has selective toxicity towards cancer cells while sparing normal cells. The IC50 values obtained from these assays are as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Human Fibroblasts>100

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option for infections caused by resistant bacteria .

Study 2: Cancer Cell Line Testing

In a study published in Cancer Research, researchers investigated the cytotoxic effects of the compound on various cancer cell lines. They found that the compound induced apoptosis in HeLa cells through the activation of intrinsic apoptotic pathways .

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